
2-甲磺酰基-4-(三氟甲基)苯甲腈
描述
2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1383827-77-7 . It has a molecular weight of 249.21 and its IUPAC name is 2-(methylsulfonyl)-4-(trifluoromethyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of 2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile is represented by the linear formula: C9H6F3NO2S . The InChI code for this compound is 1S/C9H6F3NO2S/c1-16(14,15)8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 .科学研究应用
Pharmaceutical Research
2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile: is utilized in pharmaceutical research as a precursor for synthesizing various biologically active molecules. Its sulfonyl and nitrile groups make it a versatile intermediate for constructing sulfonamide and amide linkages, which are prevalent in many drug molecules. This compound’s ability to introduce trifluoromethyl groups is particularly valuable, as this functionality can significantly alter a drug’s metabolic stability and bioavailability .
Material Science
In material science, this compound finds application in the development of advanced polymers and coatings. The trifluoromethyl group imparts hydrophobic properties, which can enhance the water resistance and durability of materials. Additionally, the nitrile group can participate in polymerization reactions, leading to novel polymer structures with unique mechanical and thermal properties .
Chemical Synthesis
As a building block in chemical synthesis, 2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile is used to create complex organic molecules. It can act as an electrophile in substitution reactions or as a ligand in transition metal-catalyzed cross-coupling reactions. This enables the synthesis of a wide range of compounds, from small molecules to large, intricate structures .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods. Its unique chemical signature allows for the precise quantification and identification of substances in complex mixtures, which is crucial for quality control and research in both industrial and academic settings .
Agrochemical Development
The trifluoromethyl group is a common moiety in agrochemicals due to its resistance to degradation and its ability to enhance the activity of pesticides and herbicides2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile can serve as a starting point for the synthesis of new agrochemical compounds that offer improved efficacy and environmental compatibility .
Environmental Science
This compound’s stability and reactivity profile make it a candidate for environmental remediation research. Scientists are exploring its potential use in breaking down harmful pollutants or in the synthesis of compounds that can capture and neutralize toxic substances in the environment .
安全和危害
作用机制
Target of Action
The primary targets of 2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methanesulfonyl-4-(trifluoromethyl)benzonitrile . These factors could include the pH and temperature of the body’s tissues, the presence of other compounds, and the specific characteristics of the compound’s targets.
属性
IUPAC Name |
2-methylsulfonyl-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLJZCFSFNCPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



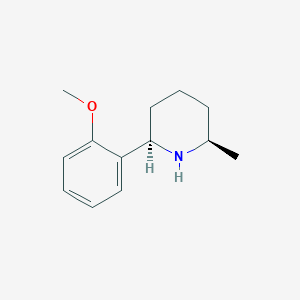
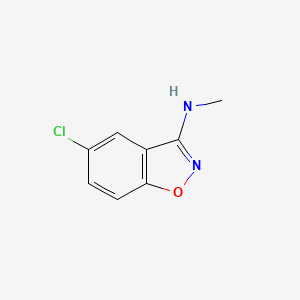


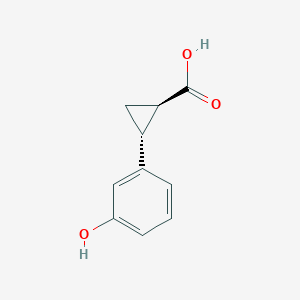
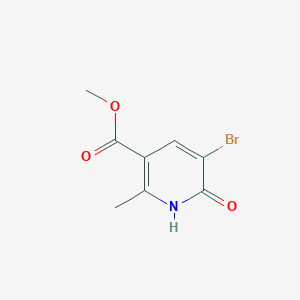
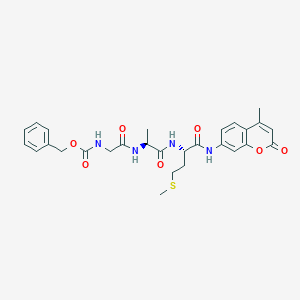
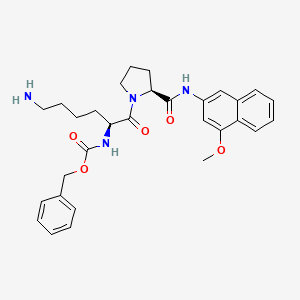


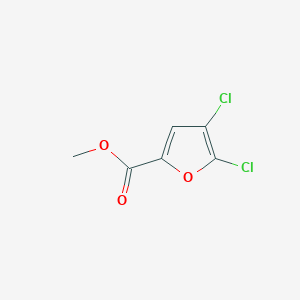
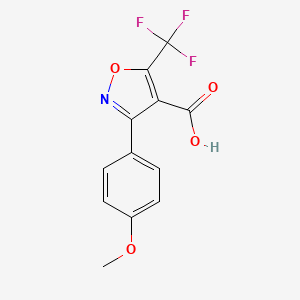
![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)